molecular formula C11H24O3S B599526 rac-2,3-Dihydroxypropyloctylsulfoxide CAS No. 142741-63-7

rac-2,3-Dihydroxypropyloctylsulfoxide

Cat. No.: B599526
CAS No.: 142741-63-7
M. Wt: 236.37
InChI Key: RIFTWNDKDOBMLN-UHFFFAOYSA-N
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Description

Rac-2,3-Dihydroxypropyloctylsulfoxide is a heterocyclic organic compound with the molecular formula C11H24O3S . It is primarily used for experimental and research purposes . This compound is known for its unique structure, which includes both hydroxyl and sulfoxide functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-2,3-Dihydroxypropyloctylsulfoxide typically involves the reaction of octyl sulfoxide with a dihydroxypropyl derivative under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity. The process may involve multiple steps, including purification and isolation of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for efficiency and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Rac-2,3-Dihydroxypropyloctylsulfoxide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The sulfoxide group can be reduced to a sulfide under appropriate conditions.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of sulfides.

    Substitution: Formation of ethers or esters, depending on the reagents used.

Scientific Research Applications

Rac-2,3-Dihydroxypropyloctylsulfoxide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-2,3-Dihydroxypropyloctylsulfoxide involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfoxide groups play a crucial role in its reactivity and interactions. For instance, the sulfoxide group can act as a ligand, coordinating with metal ions or participating in redox reactions. The hydroxyl groups can form hydrogen bonds, influencing the compound’s solubility and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rac-2,3-Dihydroxypropyloctylsulfoxide is unique due to its combination of hydroxyl and sulfoxide groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications, distinguishing it from other sulfoxide derivatives .

Properties

IUPAC Name

3-octylsulfinylpropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O3S/c1-2-3-4-5-6-7-8-15(14)10-11(13)9-12/h11-13H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFTWNDKDOBMLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCS(=O)CC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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